1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one
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Overview
Description
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one is a chemical compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2), which plays a significant role in various neurological functions .
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site of the receptor, influencing the receptor’s response to its ligand. In this case, the compound reduces the receptor’s response to the neurotransmitter glutamate .
Biochemical Pathways
The binding of glutamate to mGluR2 activates the receptor to engage intracellular signaling partners, leading to various cellular events . As a negative allosteric modulator, this compound reduces the receptor’s response to glutamate, thereby modulating synaptic transmission and neuronal excitability in the central nervous system .
Result of Action
The modulation of mGluR2 by this compound can have various effects depending on the context. For instance, it has been suggested that antagonists and negative allosteric modulators of mGluR2 could potentially be useful in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one typically involves the reaction of pyrazolo[1,5-a]pyrazine derivatives with phenoxypropanone under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly mGluR2.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as depression and anxiety.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Another derivative with similar structural features and biological activity.
1,3,5-Trisubstituted pyrazoles: Compounds with comparable pharmacological profiles
Uniqueness
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one stands out due to its specific binding affinity and selectivity for the mGluR2 receptor. This selectivity makes it a valuable candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12(20-14-5-3-2-4-6-14)15(19)17-9-10-18-13(11-17)7-8-16-18/h2-8,12H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCHMUVEUZQBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN2C(=CC=N2)C1)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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